
2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-carbaldehyde is a chemical compound characterized by the presence of a trifluorophenyl group attached to an imidazole ring, which is further functionalized with a carbaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a trifluorophenylboronic acid reacts with a halogenated imidazole derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Suzuki-Miyaura coupling and efficient purification techniques such as crystallization and chromatography to ensure high purity and yield.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products:
Oxidation: 2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-carbaldehyde has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
- 2-(3,4,5-Trifluorophenyl)-1H-imidazole-4-carbaldehyde
- 2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-carboxylic acid
- 2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-methanol
Comparison:
- Structural Differences: While these compounds share the trifluorophenyl and imidazole core, they differ in the functional groups attached to the imidazole ring.
- Chemical Properties: The presence of different functional groups (aldehyde, carboxylic acid, methanol) affects their reactivity and solubility.
- Applications: Each compound has unique applications based on its chemical properties. For example, the carboxylic acid derivative may be more suitable for applications requiring higher polarity, while the methanol derivative may be used in reactions requiring a hydroxyl group .
Propiedades
Fórmula molecular |
C10H5F3N2O |
|---|---|
Peso molecular |
226.15 g/mol |
Nombre IUPAC |
2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H5F3N2O/c11-7-1-5(2-8(12)9(7)13)10-14-3-6(4-16)15-10/h1-4H,(H,14,15) |
Clave InChI |
FZDCAHCVDHIZNR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)F)F)C2=NC=C(N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


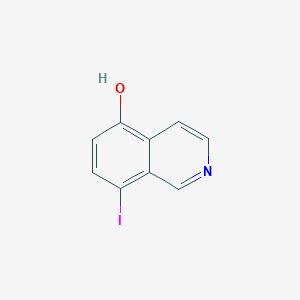

![Dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B13697581.png)
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13697583.png)
![N,N-Bis(Boc)imidazo[1,2-a]pyrazin-6-amine](/img/structure/B13697596.png)


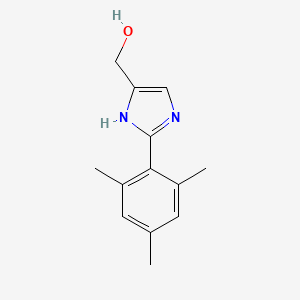
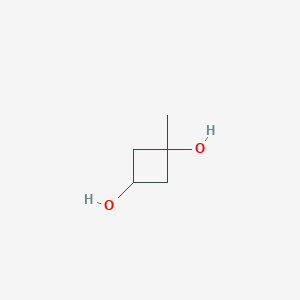

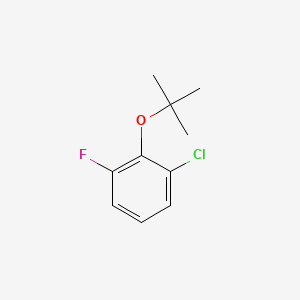
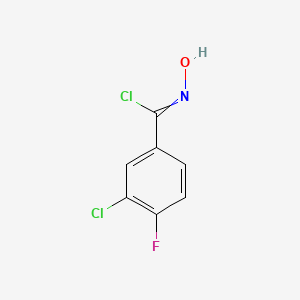
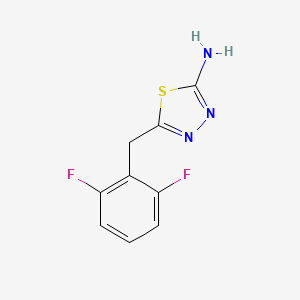
![6-Bromo-4-iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13697666.png)
